molecular formula C17H13Cl2N3OS B2379948 (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one CAS No. 461693-55-0

(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one

Cat. No. B2379948
CAS RN: 461693-55-0
M. Wt: 378.27
InChI Key: KDIAVEZHVTYOOR-KEBDBYFISA-N
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Description

(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative with potential biological activities. It has been studied for its potential use as an anti-cancer agent and for its ability to inhibit inflammation.

Scientific Research Applications

Crystal Structure and Computational Studies

The structural and computational analysis of thiazolidin-4-one derivatives has been a significant area of research. For example, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, characterized by X-ray diffraction and NMR spectra, have shown non-planar structures with specific intra and intermolecular contacts. Theoretical investigations supported these findings, highlighting the compound's geometric parameters and dihedral angles between benzene rings (Khelloul et al., 2016).

Antiviral and Antitumor Applications

Research has explored the potential antiviral and antitumor applications of thiazolidin-4-one derivatives. Novel synthesis methods have led to compounds designed for these purposes, showing promise in preliminary tests. Studies on the structural preferences and chemical reactivity of these compounds have contributed to understanding their biological activity potential (Khodair, 2002).

Antimicrobial and Cytotoxic Activities

The synthesis of new thiazolidin-4-one derivatives has demonstrated considerable antimicrobial and cytotoxic activities. For instance, derivatives have shown significant inhibition against specific bacteria and cancer cell lines, indicating their utility in developing new antimicrobial and anticancer agents. The design and synthesis of these compounds, based on molecular hybridization approaches, have been critical in achieving high activity levels (Feitoza et al., 2012).

Structural Insights and Drug Design

Further studies have provided insights into the structural characteristics of thiazolidin-4-one derivatives, emphasizing their potential as drug candidates. Experimental and theoretical data have helped in understanding the bioactive properties of these compounds, facilitating their design and synthesis for pharmaceutical applications (Cardoso et al., 2015).

properties

IUPAC Name

(2Z)-5-[(2-chlorophenyl)methyl]-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-7-5-11(6-8-13)10-20-22-17-21-16(23)15(24-17)9-12-3-1-2-4-14(12)19/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIAVEZHVTYOOR-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)Cl)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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